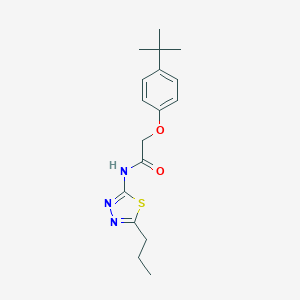![molecular formula C20H23NO4 B284659 Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate, also known as DM-PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PBA is a derivative of 4-aminobenzoic acid and has a molecular weight of 375.46 g/mol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, this compound has been used as a probe to study the binding interactions of proteins and enzymes. In material science, this compound has been used as a building block to synthesize various functional materials such as metal-organic frameworks and supramolecular polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-inflammatory and antioxidant effects, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under various experimental conditions and can be easily modified to obtain derivatives with desired properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. This compound also has a short half-life in vivo, which limits its potential applications in medicine.
Zukünftige Richtungen
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has several potential future directions. In medicine, this compound can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound can also be modified to obtain derivatives with improved pharmacokinetic properties. In biochemistry, this compound can be used as a probe to study the binding interactions of proteins and enzymes. This compound can also be used as a building block to synthesize various functional materials with desired properties. In material science, this compound can be further studied for its potential applications in various fields such as catalysis and gas storage.
Synthesemethoden
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can be synthesized through a multistep process. The first step involves the reaction of 4-aminobenzoic acid with 2,4-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(2,4-dimethylphenoxy)benzoic acid. The second step involves the reaction of the obtained product with butyryl chloride in the presence of a base such as triethylamine to form 4-(2,4-dimethylphenoxy)butanoyl chloride. The final step involves the reaction of the obtained product with methyl 3-aminobenzoate in the presence of a base such as potassium carbonate to form this compound.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
methyl 3-[4-(2,4-dimethylphenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-14-9-10-18(15(2)12-14)25-11-5-8-19(22)21-17-7-4-6-16(13-17)20(23)24-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
DATSJVRLMKMTPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)






![3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)
![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
